molecular formula C9H8ClFO2 B13340794 2-(4-Chlorophenyl)-2-fluoropropanoic acid

2-(4-Chlorophenyl)-2-fluoropropanoic acid

Cat. No.: B13340794
M. Wt: 202.61 g/mol
InChI Key: YSNNQTPQDBQRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-fluoropropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a 4-chlorophenyl group and a fluorine atom attached to the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-fluoropropanoic acid typically involves the introduction of the 4-chlorophenyl and fluorine groups onto a propanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with a fluorinated propanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids or other oxidized derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of peroxy acids or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

2-(4-Chlorophenyl)-2-fluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets. The presence of the 4-chlorophenyl and fluorine groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-fluorobutanoic acid: Similar structure with an additional carbon in the chain.

    2-(4-Chlorophenyl)-2-fluorobenzoic acid: Similar structure with a benzene ring instead of a propanoic acid chain.

    2-(4-Chlorophenyl)-2-fluoroethanoic acid: Similar structure with a shorter carbon chain.

Uniqueness

2-(4-Chlorophenyl)-2-fluoropropanoic acid is unique due to its specific combination of the 4-chlorophenyl and fluorine groups on a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13)

InChI Key

YSNNQTPQDBQRIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.